3-Bromo-2-chloro-5-fluorobenzamide
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Overview
Description
3-Bromo-2-chloro-5-fluorobenzamide is an organic compound with the molecular formula C7H4BrClFNO It is a derivative of benzamide, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-fluorobenzamide typically involves multi-step organic reactions. One common method includes the halogenation of benzamide derivatives. For instance, starting with 3,5-dichloro-4-fluoroaniline, a diazotization reaction is performed using ammonium salt and sodium nitrite in a tubular reactor. The resulting diazonium salt intermediate is then reacted with cuprous bromide in hydrobromic acid at elevated temperatures (100-130°C) to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular diazotization technology helps in minimizing side reactions and enhancing the stability of the diazonium salt intermediate, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-5-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, Cl, F) on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzamides, while oxidation can produce corresponding carboxylic acids or ketones.
Scientific Research Applications
3-Bromo-2-chloro-5-fluorobenzamide has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-fluorobenzamide involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the benzene ring can influence its reactivity and binding affinity to biological targets. For instance, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
- 2-Bromo-5-fluorobenzamide
- 3-Bromo-4-chlorobenzamide
- 2-Chloro-5-fluorobenzamide
Comparison: 3-Bromo-2-chloro-5-fluorobenzamide is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For example, the presence of multiple halogens can enhance its reactivity and potential biological activity compared to compounds with fewer or different halogen substitutions .
Biological Activity
3-Bromo-2-chloro-5-fluorobenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H4BrClFNO
- Molecular Weight : 252.47 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that halogenated benzamides, including this compound, possess significant antimicrobial effects. The presence of halogens enhances their interaction with microbial targets, leading to inhibition of growth and viability.
- Anticancer Potential : The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Its mechanism appears to involve the inhibition of specific enzymes and pathways critical for cancer cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with enzymes involved in metabolic pathways, potentially leading to reduced activity in cancer cells.
- Receptor Modulation : It may modulate receptor activity, affecting signaling pathways that are crucial for cell survival and proliferation.
- DNA Interaction : Some studies suggest that halogenated compounds can intercalate into DNA, disrupting replication and transcription processes .
Antimicrobial Activity
A study conducted on various halogenated benzamide derivatives indicated that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of non-halogenated counterparts, highlighting the importance of halogenation in enhancing biological efficacy.
Anticancer Effects
In vitro studies have demonstrated that this compound effectively inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, indicating its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other halogenated benzamides:
Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | High | Moderate | Enzyme inhibition, DNA interaction |
2-Chloro-6-fluorobenzamide | Moderate | Low | Receptor modulation |
5-Bromo-2-chlorobenzamide | High | Moderate | Enzyme inhibition |
Properties
Molecular Formula |
C7H4BrClFNO |
---|---|
Molecular Weight |
252.47 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-fluorobenzamide |
InChI |
InChI=1S/C7H4BrClFNO/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H2,11,12) |
InChI Key |
RAAOOUODTULTKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)Cl)Br)F |
Origin of Product |
United States |
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